

An In-depth Technical Guide to 2,7-Dimethylbenzofuran-6-amine

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Compound of Interest

Compound Name: 2,7-Dimethylbenzofuran-6-amine

Cat. No.: B067129

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Abstract: This technical guide provides a comprehensive overview of **2,7-Dimethylbenzofuran-6-amine**, a substituted benzofuran derivative. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from closely related analogs to propose its chemical properties, a plausible synthetic route, and potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel benzofuran derivatives.

Introduction to Benzofuran Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds characterized by a fused benzene and furan ring system. These scaffolds are present in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities.^{[1][2]} The pharmacological potential of substituted benzofurans is diverse, with reported activities including antidepressant, anticancer, antiviral, antifungal, and antioxidant properties.^{[3][4]} Their versatility has made them attractive targets for medicinal chemists in the pursuit of novel therapeutic agents.

The IUPAC name for the topic compound, **2,7-Dimethylbenzofuran-6-amine**, is based on the standard nomenclature for substituted benzofurans. The parent structure is benzofuran, with numbering starting from the oxygen atom and proceeding around the heterocyclic ring first.

Physicochemical Properties

Specific experimental data for **2,7-Dimethylbenzofuran-6-amine** is not readily available in the public domain. However, based on the properties of analogous dimethylbenzofuran and aminobenzofuran derivatives, a summary of expected physicochemical properties is presented in Table 1.

| Property | Predicted Value/Characteristic |
|-------------------|---|
| Molecular Formula | C ₁₀ H ₁₁ NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |
| pKa (amine) | Estimated to be in the range of 4-5 |

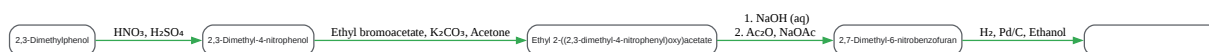
Table 1: Predicted Physicochemical Properties of **2,7-Dimethylbenzofuran-6-amine**.

Proposed Synthesis and Experimental Protocol

While a specific synthetic protocol for **2,7-Dimethylbenzofuran-6-amine** has not been published, a plausible multi-step synthesis can be designed based on established methods for the synthesis of substituted benzofurans. The following proposed pathway utilizes a Perkin rearrangement-based approach, a common method for constructing the benzofuran ring system.

Proposed Synthetic Pathway

A potential synthetic route to **2,7-Dimethylbenzofuran-6-amine** is outlined below. This pathway starts from a commercially available substituted phenol and involves nitration, O-alkylation, cyclization, and subsequent reduction of the nitro group to the desired amine.



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Figure 1: Proposed synthetic pathway for **2,7-Dimethylbenzofuran-6-amine**.

Detailed Experimental Protocol

Step 1: Nitration of 2,3-Dimethylphenol

- To a stirred solution of 2,3-dimethylphenol in concentrated sulfuric acid, cooled to 0°C, a solution of nitric acid in sulfuric acid is added dropwise.
- The reaction mixture is stirred at low temperature for a specified duration and then poured onto ice.
- The resulting precipitate of 2,3-dimethyl-4-nitrophenol is filtered, washed with water, and dried.

Step 2: O-Alkylation with Ethyl Bromoacetate

- A mixture of 2,3-dimethyl-4-nitrophenol, ethyl bromoacetate, and potassium carbonate in acetone is refluxed for several hours.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield ethyl 2-((2,3-dimethyl-4-nitrophenyl)oxy)acetate.

Step 3: Cyclization to form the Benzofuran Ring

- The ester from the previous step is hydrolyzed using aqueous sodium hydroxide.
- The resulting carboxylic acid is then cyclized by heating with acetic anhydride and sodium acetate to form 2,7-dimethyl-6-nitrobenzofuran.

Step 4: Reduction of the Nitro Group

- The 2,7-dimethyl-6-nitrobenzofuran is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

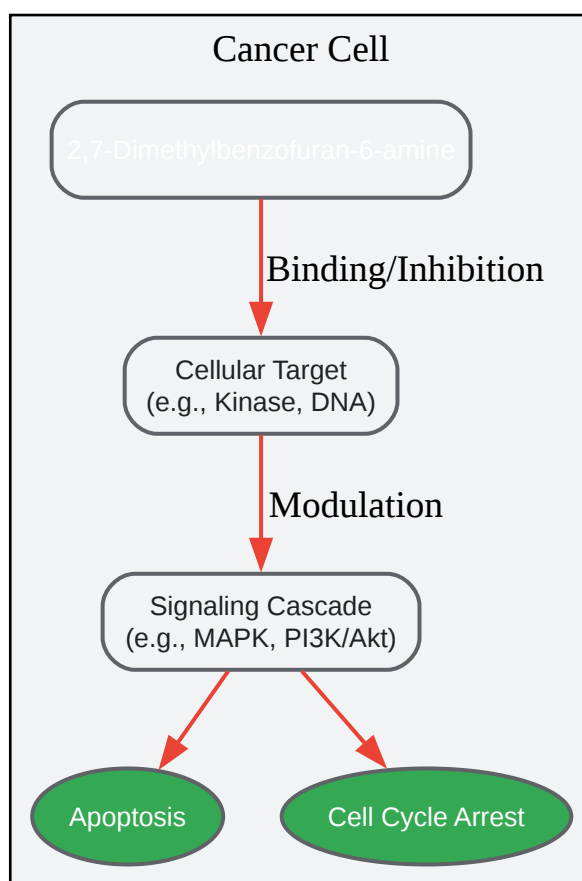
- The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
- The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, **2,7-Dimethylbenzofuran-6-amine**.

Potential Biological Activities and Signaling Pathways

Benzofuran derivatives have been reported to exhibit a wide range of biological activities.^[2]^[4] Based on the structure of **2,7-Dimethylbenzofuran-6-amine**, several potential therapeutic applications can be hypothesized.

Anticancer Activity

Many substituted benzofurans have demonstrated cytotoxic effects against various cancer cell lines.^[3] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.



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Figure 2: Hypothetical signaling pathway for the anticancer activity of **2,7-Dimethylbenzofuran-6-amine**.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties.[5] The presence of the amine and methyl groups on the benzofuran scaffold could contribute to its ability to interfere with microbial growth.

Conclusion

2,7-Dimethylbenzofuran-6-amine represents an interesting, yet underexplored, member of the benzofuran family of compounds. While direct experimental data is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive literature on related analogs. The proposed synthetic route offers a viable starting

point for its chemical preparation, and the hypothesized biological activities highlight its potential as a lead compound in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize this compound and validate its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,7-Dimethylbenzofuran-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067129#iupac-name-for-2-7-dimethylbenzofuran-6-amine]

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